molecular formula C12H16ClN3O B8214868 1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214868
M. Wt: 253.73 g/mol
InChI Key: PYWKIGWGJDANQD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multistage synthetic routes. One common method includes the enantioselective synthesis of the piperidine ring, followed by the formation of the benzodiazole moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield . Industrial production methods may employ continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Mechanism of Action

The mechanism of action of 1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can be compared with other piperidine derivatives and benzodiazole compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the piperidine and benzodiazole structures, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3S)-piperidin-3-yl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-14-10-5-1-2-6-11(10)15(12)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWKIGWGJDANQD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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